![molecular formula C29H36N6O2 B11418315 N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418315.png)
N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
“N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the piperidine and propyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can take place, especially on the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazoloquinazoline derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be studied for its interactions with biological macromolecules.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections. Their ability to modulate specific biological pathways makes them promising candidates for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various industrial applications.
Mechanism of Action
The mechanism of action of “N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” likely involves interaction with specific molecular targets such as enzymes or receptors. The triazoloquinazoline core may bind to active sites, inhibiting or modulating the activity of these targets. The piperidine and phenylethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Phenylethyl Derivatives: Compounds with the phenylethyl group but different core structures.
Uniqueness
The uniqueness of “N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” lies in its specific combination of functional groups and core structure. This unique arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H36N6O2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36N6O2/c1-22-14-19-33(20-15-22)18-7-17-30-27(36)13-12-26-31-32-29-34(21-16-23-8-3-2-4-9-23)28(37)24-10-5-6-11-25(24)35(26)29/h2-6,8-11,22H,7,12-21H2,1H3,(H,30,36) |
InChI Key |
FVOXBQKROOVPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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